

Commercial Sources and Technical Guide for 4-Hydroxy Atorvastatin Lactone-d5

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Compound of Interest

Compound Name: 4-Hydroxy Atorvastatin Lactone-d5

Cat. No.: B12423839

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This in-depth technical guide provides a comprehensive overview of the commercial sources for **4-Hydroxy Atorvastatin Lactone-d5**, a critical internal standard for bioanalytical studies. The guide includes a detailed summary of suppliers, their product specifications, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a workflow diagram for sample analysis.

Commercial Supplier Overview

4-Hydroxy Atorvastatin Lactone-d5 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by various vendors to facilitate easy comparison for procurement.



Supplier	CAS Number	Purity	Isotopic Enrichment	Formulation	Available Sizes
MedchemExp ress	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Cayman Chemical	265989-45-5 (for Ca salt)	≥90% (for Ca salt)	Not Specified	Calcium Salt	Not Specified
Toronto Research Chemicals (TRC)	265989-49-9	Not Specified	Not Specified	Not Specified	1mg
BOC Sciences	767274-94-2	≥93%	≥99 atom % D	Solid	Inquire for bulk
Adva Tech Group Inc.	Not Specified	>95% (HPLC)	Not Specified	Powder	Inquire
Scintila	Not Specified	Not Specified	Not Specified	1mg	1mg
United States Biological	1217749-86- 4	≥95%	d5=90.36%	Off-white to light yellow solid	Inquire
Alfa Chemistry	1217749-86- 4	Not Specified	Not Specified	Light yellow solid	mg, g, kg, ml, L
DC Chemicals	1217749-86- 4	Not Specified	Not Specified	Not Specified	Inquire
Genprice	Not Specified	Not Specified	Not Specified	Not Specified	Inquire
Veeprho	265989-49-9	Not Specified	Not Specified	Not Specified	Inquire

Experimental Protocol: Quantification of Atorvastatin and its Metabolites in Human Plasma using LC-MS/MS



The following is a representative, detailed protocol for the simultaneous quantification of atorvastatin, 4-hydroxy atorvastatin, and other metabolites in human plasma using a deuterated internal standard like **4-Hydroxy Atorvastatin Lactone-d5**. This protocol is adapted from established bioanalytical methods.[1][2][3][4][5]

- 1. Materials and Reagents:
- 4-Hydroxy Atorvastatin Lactone-d5 (Internal Standard, IS)
- Reference standards for atorvastatin, ortho-hydroxyatorvastatin, para-hydroxyatorvastatin, and their lactone forms.
- Human plasma (blank, and for creating calibration standards and quality controls)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Micro-centrifuge tubes (1.5 mL)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.
- 2. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and the internal standard in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the reference standards in 50:50 (v/v)
 acetonitrile:water to create a series of working standard solutions for calibration curve and
 quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **4-Hydroxy Atorvastatin Lactone-d5** stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

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- 3. Sample Preparation (Protein Precipitation Method):
- To 100 μ L of human plasma in a micro-centrifuge tube, add 20 μ L of the internal standard working solution (50 ng/mL).
- Vortex mix for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase (see step 4).
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - o 0-0.5 min: 20% B
 - o 0.5-2.5 min: 20% to 80% B
 - 2.5-3.0 min: 80% B



3.0-3.1 min: 80% to 20% B

o 3.1-4.0 min: 20% B

• Flow Rate: 0.4 mL/min.

Injection Volume: 5 μL.

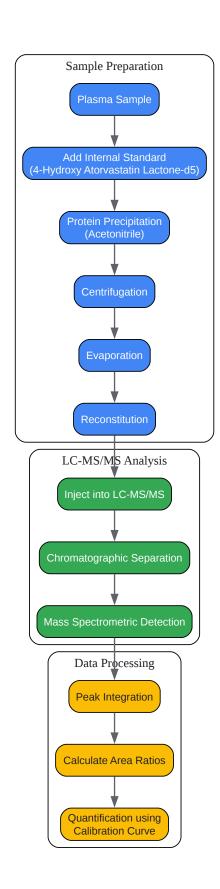
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- · Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Atorvastatin: m/z 559.3 → 440.2
 - 4-Hydroxy Atorvastatin: m/z 575.3 → 440.2
 - 4-Hydroxy Atorvastatin Lactone: m/z 557.3 → 440.2
 - 4-Hydroxy Atorvastatin Lactone-d5 (IS):m/z 562.3 → 445.2 (Example transition, should be optimized)
- 5. Data Analysis:
- Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
- Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of atorvastatin and its metabolites from plasma samples using an internal



standard.



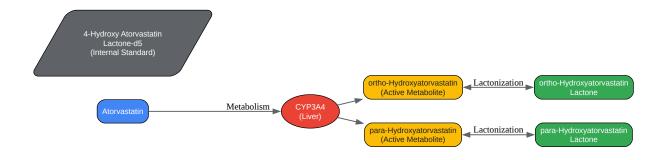
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Caption: Bioanalytical workflow for metabolite quantification.

Atorvastatin Metabolism Signaling Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. This metabolic process leads to the formation of active hydroxylated metabolites, including ortho-hydroxylatorvastatin and para-hydroxylatorvastatin. These metabolites can exist in equilibrium with their corresponding lactone forms. The use of a deuterated internal standard, such as **4-Hydroxy Atorvastatin Lactone-d5**, is crucial for accurately quantifying these analytes in biological matrices by correcting for variability in sample preparation and instrument response.



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Caption: Atorvastatin metabolic pathway.

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